molecular formula C11H7Cl2NO2 B14787951 5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14787951
M. Wt: 256.08 g/mol
InChI Key: QFUAHFZFIBFSLZ-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2,6-dichlorobenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c12-6-2-1-3-7(13)10(6)8-4-5-9(14-8)11(15)16/h1-5,14H,(H,15,16)

InChI Key

QFUAHFZFIBFSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(N2)C(=O)O)Cl

Origin of Product

United States

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